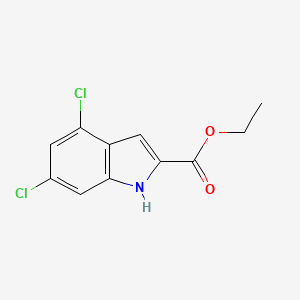

ethyl 4,6-dichloro-1H-indole-2-carboxylate

Descripción

Significance of Indole (B1671886) Derivatives in Organic Synthesis and Medicinal Chemistry

Indole derivatives are a class of heterocyclic compounds that are widely distributed in nature and form the structural core of many bioactive molecules. nih.govnih.gov Their significance stems from their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govmdpi.com The indole scaffold can be extensively functionalized, allowing chemists to create vast libraries of compounds with a wide range of biological targets. nih.govnih.gov This structural versatility makes indole derivatives invaluable as intermediates in organic synthesis and as lead compounds in drug discovery. nih.gov For instance, many synthetic indole derivatives function as kinase inhibitors or induce apoptosis, making them promising candidates for anticancer therapies. nih.gov The continuous exploration of new synthetic methodologies for creating functionalized indoles highlights the sustained interest in this privileged scaffold. mdpi.com

Contextualizing Halogenated Indole-2-carboxylates as Key Synthetic Intermediates

Within the broad family of indole derivatives, halogenated indole-2-carboxylates serve as particularly useful synthetic intermediates. The presence of halogen atoms on the indole ring provides reactive handles for further chemical modifications, such as cross-coupling reactions, which are instrumental in constructing more complex molecular architectures. nih.gov The ester group at the 2-position can be readily converted into other functional groups, such as amides or hydrazides, further expanding the synthetic possibilities. mdpi.com For example, 6-bromo-1H-indole-2-carboxylic acid has been utilized as a starting material for the synthesis of novel HIV-1 integrase inhibitors, where the halogenated position allows for the introduction of various phenyl groups. nih.gov Similarly, the synthesis of various indole-2-carboxamides with potential antiproliferative activity often starts from the corresponding indole-2-carboxylic acids. mdpi.com

Overview of Academic Research Trajectories for Ethyl 4,6-dichloro-1H-indole-2-carboxylate

This compound has been specifically employed as a precursor in several research endeavors aimed at discovering new bioactive agents. Its dichlorinated indole core offers a unique substitution pattern that has been explored for its influence on biological activity.

One notable area of research involves the use of the corresponding 4,6-dichloroindole-2-carboxylic acid, derived from the ethyl ester, in the synthesis of novel antitubercular and anticancer agents. In a study focused on developing new treatments for Mycobacterium tuberculosis and pediatric brain tumors, 4,6-dichloroindole-2-carboxylic acid was coupled with rimantadine (B1662185) hydrochloride to produce N-(1-(adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide. nih.gov This compound demonstrated significant activity, highlighting the favorable impact of the 4,6-dichloro substitution on the indole core for antitubercular potency. nih.gov

Furthermore, the Knoevenagel condensation of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a derivative of this compound, has been utilized to synthesize antagonists for the glycine-site of NMDA receptors. This indicates the utility of this scaffold in the development of potential treatments for neurological disorders.

The physical and spectral properties of this compound have been characterized, providing a solid foundation for its use in synthesis.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₉Cl₂NO₂ | allfordrugs.com |

| Molecular Weight | 258.10 g/mol | allfordrugs.com |

| Melting Point | 187–188 °C | allfordrugs.com |

| Appearance | Data not available | |

| ¹H NMR (400 MHz, DMSO-d₆) δ | 12.41 (s, 1H), 7.44 (d, J = 1.6 Hz, 1H), 7.27 (d, J = 1.6 Hz, 1H), 7.10 (s, 1H), 4.36 (q, J = 7.1 Hz, 2H), 1.34 (t, J = 7.1 Hz, 3H) | allfordrugs.com |

| ¹³C NMR (101 MHz, DMSO-d₆) δ | 160.8, 136.0, 130.0, 127.3, 125.7, 124.1, 120.8, 110.0, 106.9, 61.1, 14.2 | allfordrugs.com |

| IR (KBr, cm⁻¹) | 3314, 2988, 1700, 1616, 1566, 1524, 1487, 1323, 1247, 1072, 840, 770 | allfordrugs.com |

| HRMS (ESI) m/z [M-H]⁻ | Calcd for C₁₁H₈Cl₂NO₂: 255.9932, Found: 255.9930 | allfordrugs.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4,6-dichloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAHLUPONQVSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371339 | |

| Record name | ethyl 4,6-dichloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53995-82-7 | |

| Record name | ethyl 4,6-dichloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4,6-dichloro-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development for Ethyl 4,6 Dichloro 1h Indole 2 Carboxylate

Established Synthetic Pathways to Ethyl 4,6-dichloro-1H-indole-2-carboxylate

The traditional and most widely employed method for synthesizing this compound involves a two-step process: the Japp-Klingemann condensation followed by a Fischer indole (B1671886) ring closure.

Utilization of Japp-Klingemann Condensation and Subsequent Fischer Indole Ring Closure

The Japp-Klingemann reaction is a reliable method for the synthesis of hydrazones from β-keto-esters and aryl diazonium salts. wikipedia.org In the context of producing this compound, this reaction is pivotal for creating the necessary precursor for the subsequent cyclization step. The process begins with the diazotization of 2,4-dichloroaniline, which is then coupled with a β-keto-ester, such as ethyl 2-methylacetoacetate. researchgate.net This reaction typically proceeds via the formation of an unstable azo compound, which then undergoes hydrolysis and rearrangement to yield the corresponding arylhydrazone of a ketoacid. wikipedia.orgresearchgate.net

Following the formation of the 2,4-dichlorophenylhydrazone of ethyl pyruvate, the crucial Fischer indole synthesis is employed to construct the indole ring. wikipedia.org This acid-catalyzed intramolecular cyclization involves heating the hydrazone, which leads to the elimination of ammonia (B1221849) and the formation of the aromatic indole structure. wikipedia.orgbyjus.com Various acids can be used as catalysts, including Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride. wikipedia.org The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. tcichemicals.com

Precursor Design and Optimization in Multi-step Synthesis

Optimization of the Japp-Klingemann reaction often focuses on controlling the pH and temperature to maximize the yield of the hydrazone intermediate and minimize the formation of byproducts. researchgate.net Similarly, the Fischer indole synthesis step requires careful optimization of the acid catalyst, solvent, and temperature to ensure efficient cyclization and prevent degradation of the product. tcichemicals.com Research has shown that the nature and position of substituents on the phenylhydrazine (B124118) ring can significantly affect the outcome of the Fischer indole synthesis. nih.gov In the case of 2,4-dichlorophenylhydrazone, the electron-withdrawing nature of the chlorine atoms influences the cyclization process.

Development of Novel and Efficient Synthetic Approaches

While the Japp-Klingemann and Fischer indole synthesis remain the conventional methods, recent research has focused on developing more efficient, sustainable, and versatile synthetic routes. These novel approaches often involve the use of advanced catalytic systems.

Palladium-catalyzed and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of indole derivatives. wikipedia.orgorganic-chemistry.org For instance, the Buchwald-Hartwig amination can be adapted to form the N-aryl bond in a precursor to the indole ring system. Furthermore, palladium-catalyzed intramolecular cyclization of appropriately substituted anilines can lead directly to the indole core. researchgate.net These methods can offer advantages in terms of milder reaction conditions and broader substrate scope.

Another area of development is the use of flow chemistry for the Fischer indole synthesis. researchgate.netnih.gov Continuous flow reactors offer several benefits over traditional batch processes, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for easier scale-up. researchgate.net Research in this area aims to develop robust and scalable flow processes for the industrial production of substituted indoles. acs.org

Strategies for Process Upscaling and Industrial Application

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. Key considerations include the cost and availability of raw materials, the efficiency and safety of the chemical processes, and the environmental impact of the manufacturing process. google.com

For the established Japp-Klingemann and Fischer indole synthesis route, process optimization for large-scale production focuses on several factors. These include the use of cost-effective and recoverable catalysts, minimizing solvent usage, and developing efficient purification methods to obtain a high-purity product. acs.org The use of toluene (B28343) as a cosolvent and extraction solvent in the Fischer indole cyclization has been reported as an eco-friendly approach that can reduce wastewater generation. acs.org

Chemical Transformations and Functionalization Strategies of Ethyl 4,6 Dichloro 1h Indole 2 Carboxylate

Modifications of the Indole (B1671886) Core and Ester Moiety

The inherent reactivity of the indole nucleus and the C-2 ester group allows for a series of fundamental chemical modifications. These transformations are crucial for preparing key intermediates required for the synthesis of more complex molecules.

Ester Hydrolysis to Yield Corresponding Carboxylic Acid Derivatives

The conversion of the ethyl ester group of ethyl 4,6-dichloro-1H-indole-2-carboxylate to its corresponding carboxylic acid, 4,6-dichloro-1H-indole-2-carboxylic acid, is a fundamental transformation. This reaction is typically achieved through hydrolysis.

Basic hydrolysis, or saponification, is a common method where the ester is treated with an aqueous base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a suitable solvent like a mixture of tetrahydrofuran (B95107) (THF) and water. clockss.orgorgsyn.org This process results in the formation of the carboxylate salt, which is then protonated during an acidic workup to yield the final carboxylic acid. chemicalbook.com The reaction with NaOH is essentially irreversible as the final deprotonation of the carboxylic acid drives the equilibrium forward. chemicalbook.com

Alternatively, acidic hydrolysis can also be employed, where the ester is heated with water in the presence of a strong acid catalyst. mdpi.com This reaction is an equilibrium process, and using a large excess of water favors the formation of the carboxylic acid and alcohol products. mdpi.comwikipedia.org The resulting 4,6-dichloro-1H-indole-2-carboxylic acid is a key intermediate for further derivatization, such as the formation of acid chlorides or amides. orgsyn.orgconicet.gov.ar

Table 1: Hydrolysis of this compound

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | 1. LiOH, THF, H₂O2. H⁺ workup | 4,6-dichloro-1H-indole-2-carboxylic acid |

Formylation Reactions, including Vilsmeier-Haack Protocol

The introduction of a formyl group (-CHO) onto the indole core is a critical functionalization step, most commonly targeting the electron-rich C-3 position. The Vilsmeier-Haack reaction is a widely used and efficient method for this purpose. organic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from a formamide (B127407) derivative like N,N-dimethylformamide (DMF) or N-methylformanilide and a chlorinating agent such as phosphoryl chloride (POCl₃). ajgreenchem.comnih.gov

When this compound is subjected to Vilsmeier-Haack conditions, electrophilic aromatic substitution occurs selectively at the C-3 position. This yields ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate. clockss.orgajgreenchem.com The reaction creates an iminium salt intermediate which is subsequently hydrolyzed during aqueous workup to reveal the aldehyde functionality. nih.gov The resulting 3-formylindole derivative is a valuable precursor for creating more elaborate side chains, for instance, through olefination reactions. clockss.org

Table 2: Vilsmeier-Haack Formylation

| Substrate | Reagents | Product | Position of Formylation |

|---|

Introduction of Halogenated Acetyl Side Chains

The introduction of acyl groups, including halogenated acetyl chains, onto the indole nucleus can be achieved through Friedel-Crafts acylation. ajgreenchem.comresearchgate.net This electrophilic aromatic substitution involves reacting the indole with an acylating agent, such as an acid chloride (e.g., chloroacetyl chloride), in the presence of a Lewis acid catalyst. ajgreenchem.comresearchgate.net

For ethyl indole-2-carboxylate (B1230498) derivatives, the site of acylation is highly dependent on the reactivity of the acylating agent. clockss.org While many acylations occur at the nucleophilic C-3 position, research has shown that using an acyl chloride derived from a stronger acid, like chloroacetyl chloride, directs the substitution to the C-5 position of the benzene (B151609) ring moiety. clockss.org This unusual regioselectivity provides a method for preparing 5-acylindole derivatives, which can be more challenging to synthesize via other routes. clockss.org The reaction with chloroacetyl chloride thus yields ethyl 5-(chloroacetyl)-4,6-dichloro-1H-indole-2-carboxylate.

Table 3: Friedel-Crafts Acylation with Chloroacetyl Chloride

| Substrate | Reagent | Catalyst (Lewis Acid) | Product | Position of Acylation |

|---|

Reactivity with Hydrazine (B178648) Hydrate (B1144303) for Carbohydrazide (B1668358) Formation

The ester moiety of this compound can be readily converted into a carbohydrazide functional group. This transformation is achieved through hydrazinolysis, which involves reacting the ester with hydrazine hydrate (N₂H₄·H₂O), often in a solvent such as ethanol (B145695) and with heating. researchgate.net

The reaction proceeds via nucleophilic acyl substitution, where the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of 4,6-dichloro-1H-indole-2-carbohydrazide. researchgate.net The resulting carbohydrazide is a key building block in medicinal chemistry. Its terminal hydrazino group can be further reacted, for example, through condensation with various aldehydes and ketones to form N-acylhydrazone derivatives, which are precursors to a wide array of heterocyclic compounds. organic-chemistry.org

Table 4: Synthesis of 4,6-dichloro-1H-indole-2-carbohydrazide

| Starting Material | Reagent | Solvent | Product |

|---|

Design and Synthesis of Advanced Indole Derivatives

Building upon the initial modifications, more complex indole derivatives can be synthesized. These strategies often involve creating new carbon-carbon bonds to elaborate the indole scaffold into advanced structures with potential applications in various fields of chemical research.

Elaboration via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. ajgreenchem.comnih.gov It involves the reaction of a carbonyl compound with a stabilized phosphonate (B1237965) carbanion. ajgreenchem.com The HWE reaction generally favors the formation of the (E)-alkene isomer. ajgreenchem.com

In the context of this compound derivatives, the HWE reaction is particularly useful for elaborating the C-3 position after it has been formylated. The aldehyde group of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate serves as the electrophilic partner in this reaction. For instance, it can be reacted with a phosphonate reagent like bromophosphonoacetate under HWE conditions to introduce a vinyl bromide side chain at the C-3 position. clockss.org This creates a versatile handle for subsequent cross-coupling reactions, enabling the design and synthesis of highly elaborate and advanced indole derivatives. clockss.org

Table 5: Horner-Wadsworth-Emmons Reaction

| Aldehyde Substrate | Phosphonate Reagent | Product Type |

|---|

Cyclization Reactions to Form Fused Heterocyclic Systems

The indole scaffold is a common core in numerous natural products and pharmacologically active compounds, often appearing as part of a larger, fused heterocyclic system. While specific examples of cyclization reactions starting directly from this compound to form fused systems are not extensively documented in readily available literature, the general reactivity of substituted indoles provides a framework for predicting such transformations.

One common strategy involves the intramolecular cyclization of precursors derived from the functionalization of the indole nitrogen or the C3 position. For instance, N-alkylation of the indole with a suitable electrophile bearing a second reactive group can set the stage for a subsequent ring-closing reaction. Although not specifically demonstrated for the 4,6-dichloro derivative, related indole-2-carboxylates have been shown to undergo cyclization. For example, aryl free-radicals generated at the C7 position of ethyl indole-2-carboxylates bearing N-allyl or N-propargyl groups can trigger intramolecular cyclizations to form new fused ring systems. This suggests that N-functionalization of this compound with appropriate side chains could pave the way for the synthesis of novel, fused chloro-substituted indole heterocycles.

Another approach to fused systems is through reactions that build a new ring onto the existing indole framework. This can often be achieved through multi-component reactions or by sequential functionalization and cyclization steps. The development of such strategies for this compound remains an area of interest for synthetic chemists.

Regioselective Functionalization and Its Control

The regioselective functionalization of the indole ring is a significant challenge due to the presence of multiple reactive sites. The inherent reactivity of the indole nucleus typically favors electrophilic substitution at the C3 position. However, the substituents on this compound play a crucial role in directing incoming reagents to specific positions.

A notable example of regioselective functionalization is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the C3 position. This leads to the formation of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a key intermediate for further elaboration. This formyl group can then participate in a variety of subsequent reactions.

One such reaction is the Knoevenagel condensation . This reaction involves the condensation of the 3-formyl derivative with active methylene (B1212753) compounds. For instance, the condensation with arylacetonitriles, followed by hydrolysis, has been utilized to synthesize (E)-3-(2-Carboxy-2-pyridyl-vinyl)-4,6-dichloro-1H-indole-2-carboxylic acids. This demonstrates a powerful strategy for introducing complex side chains at the C3 position with high regioselectivity.

The control of regioselectivity is paramount in synthetic design. In the case of this compound, the presence of the C2-ester group and the C4 and C6 chloro substituents deactivates the ring towards certain electrophilic reactions, while the N-H proton can be deprotonated to facilitate N-functionalization. The interplay of these electronic and steric factors allows for a degree of control over where new functional groups are introduced.

| Functionalization Reaction | Reagent(s) | Position of Functionalization | Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate |

| Knoevenagel Condensation | Arylacetonitrile, base | C3 (of the 3-formyl derivative) | (E)-3-(2-Aryl-2-cyanovinyl)-4,6-dichloro-1H-indole-2-carboxylate |

Influence of Substituents on Reaction Selectivity and Yield

The two chlorine atoms at the 4- and 6-positions of the benzene ring, along with the ethyl carboxylate group at the 2-position of the pyrrole (B145914) ring, exert a significant influence on the reactivity of the indole nucleus. These substituents are generally electron-withdrawing, which has several important consequences for reaction selectivity and yield.

The electron-withdrawing nature of the chlorine atoms and the ester group deactivates the indole ring towards electrophilic aromatic substitution. This means that harsher reaction conditions may be required compared to unsubstituted indole. However, this deactivation can also enhance the selectivity of certain reactions by reducing the likelihood of side reactions at multiple positions. For example, the deactivation of the benzene portion of the molecule can help to direct reactions to the more electron-rich pyrrole ring, particularly at the C3 position.

The regiochemistry of functionalization is also heavily influenced by these substituents. In electrophilic substitutions, the directing effects of the existing groups must be considered. The ester group at C2 tends to direct incoming electrophiles to the C3 position. The chlorine atoms, while deactivating, are ortho, para-directing. However, due to the strong directing effect of the indole nitrogen and the C2-ester, functionalization on the benzene ring is less common under typical electrophilic conditions and would likely require specialized catalytic systems.

The steric hindrance provided by the substituents can also play a role in reaction outcomes. While the C4 and C6 positions are somewhat remote from the most reactive sites of the pyrrole ring, bulky reagents may face steric challenges, potentially affecting reaction rates and yields.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Ethyl 4,6 Dichloro 1h Indole 2 Carboxylate Derivatives

Identification of Pharmacophoric Features Essential for Biological Activity

A pharmacophore is an ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target, thereby triggering or blocking its biological response. For derivatives of ethyl 4,6-dichloro-1H-indole-2-carboxylate, several key pharmacophoric features have been identified that are crucial for their activity.

The fundamental pharmacophore of the indole-2-carboxylate (B1230498) scaffold consists of:

A Hydrogen Bond Donor: The indole (B1671886) N-H group is a critical hydrogen bond donor. nih.govresearchgate.net

A Hydrogen Bond Acceptor: The carbonyl oxygen of the ester or carboxylic acid at the C-2 position acts as a hydrogen bond acceptor. nih.govresearchgate.net Crystal structure analysis of the parent compound, ethyl 1H-indole-2-carboxylate, reveals that these two features enable the formation of hydrogen-bonded dimers in the solid state. nih.govresearchgate.net

An Aromatic/Hydrophobic Region: The indole ring itself provides a planar, hydrophobic surface that can engage in van der Waals and π-π stacking interactions with biological macromolecules. nih.govrsc.org

Metal Chelating Group: Upon hydrolysis of the ethyl ester to its corresponding carboxylic acid, the combination of the indole nitrogen and the C-2 carboxylate group can act as a metal-chelating motif. nih.govrsc.org This has been observed in the active site of HIV-1 integrase, where the indole-2-carboxylic acid scaffold chelates two magnesium ions. nih.govrsc.org

The chlorine atoms at the C-4 and C-6 positions also contribute significantly to the pharmacophoric profile by increasing the lipophilicity of the molecule, which can enhance membrane permeability and binding to hydrophobic pockets within target proteins. nih.gov

Table 1: Key Pharmacophoric Features of Indole-2-Carboxylate Derivatives

| Feature | Structural Moiety | Type of Interaction | Reference |

|---|---|---|---|

| Hydrogen Bond Donor | Indole N-H | Hydrogen Bonding | nih.govresearchgate.net |

| Hydrogen Bond Acceptor | C-2 Carbonyl Oxygen | Hydrogen Bonding | nih.govresearchgate.net |

| Aromatic System | Indole Ring | π-π Stacking, Hydrophobic Interactions | nih.govrsc.org |

| Metal Chelating Site | Indole N-H and C-2 Carboxylate | Ion Chelation | nih.govrsc.org |

Impact of Indole Ring Substitution Patterns (e.g., at C-3, C-4, C-6) on Biological Profiles

The biological activity of indole derivatives can be finely tuned by altering the substitution pattern on the indole ring. The positions, number, and nature of these substituents have a profound impact on potency and selectivity.

Substitution at C-4 and C-6: These positions have been identified as critical for modulating biological activity. In a study on indole-2-carboxamides as antitubercular agents, replacing methyl groups at the C-4 and C-6 positions with chlorine atoms resulted in a nearly three-fold increase in potency. nih.gov This highlights that the 4,6-dichloro substitution pattern, as seen in the title compound, is optimal for certain biological activities, partly due to the increased lipophilicity it confers. nih.gov

Substitution at C-6: Further studies on HIV-1 integrase inhibitors have shown that the C-6 position is a key site for introducing groups that can form additional beneficial interactions. The introduction of a halogenated benzene (B151609) ring at this position was found to enable effective π-π stacking with viral DNA, significantly contributing to the binding affinity. nih.govrsc.org

Substitution at C-3: The C-3 position is another common site for modification. However, its impact is highly dependent on the specific biological target. For instance, in the development of HIV-1 integrase inhibitors, extending a linker by adding substituted benzyloxymethyl groups to the C-3 position did not lead to active compounds, suggesting that bulky substituents at this location can be detrimental for interaction with this particular enzyme. nih.gov In other contexts, such as the development of antibacterial quinazolinones, the indole-3-yl moiety is crucial for activity. nih.gov

Table 2: Effect of Indole Ring Substitution on Antitubercular Activity

| Compound | Indole Ring Substituents | Biological Activity (MIC) | Reference |

|---|---|---|---|

| Derivative 1 | 4,6-dimethyl | 0.88 µM | nih.gov |

Significance of the Ester and Carboxylic Acid Functionalities in Molecular Recognition

The functionality at the C-2 position, whether an ester or a carboxylic acid, plays a pivotal role in molecular recognition and the mechanism of action.

Carboxylic Acid as the Active Moiety: In many cases, the carboxylic acid is the biologically active form of the molecule. Carboxylic acids are common functional groups in biological systems and can participate in strong hydrogen bonds and electrostatic interactions. ijacskros.com For a series of indole derivatives designed as HIV-1 integrase inhibitors, the free carboxylic acid at the C-2 position was found to be indispensable for activity. nih.govrsc.org Its ability to chelate with two Mg²⁺ ions within the enzyme's active site is the cornerstone of its inhibitory action. nih.govrsc.org

Ester as a Prodrug: The ethyl ester, as in this compound, often functions as a prodrug. While the ester form may have improved properties for absorption or distribution, such as increased lipophilicity, it can be inactive at the target site. Studies have shown that esterifying the C-2 carboxyl group can impair or abolish the ability to chelate metal ions, rendering the compound unable to inhibit the target enzyme. nih.gov It is presumed that cellular esterases hydrolyze the ethyl ester in vivo to release the active carboxylic acid. This strategy is a common practice in drug design. nih.govnih.gov

Table 3: Comparison of Ester and Carboxylic Acid Activity (HIV-1 Integrase Inhibition)

| Compound Form | C-2 Functionality | Biological Activity (IC₅₀) | Rationale | Reference |

|---|---|---|---|---|

| Esterified Derivative | Ethyl Ester | Inactive | Impaired chelation with Mg²⁺ ions | nih.gov |

Conformational Dynamics and Their Correlation with Ligand-Target Interactions

The three-dimensional shape and flexibility—or conformational dynamics—of a molecule are critical determinants of its ability to bind to a biological target. lumenlearning.com

Conformational Stability: Conformational analysis involves studying the energetics of different spatial arrangements (rotamers) that arise from rotation around single bonds. lumenlearning.com The most stable conformations are those that minimize steric and electronic repulsion. For example, large or bulky substituents are generally most stable when they are in an anti position (180° apart) rather than a gauche position (60° apart) to minimize steric hindrance. lumenlearning.com While the indole ring itself is rigid, the orientation of substituents, including the ethyl group of the ester, is subject to these conformational principles, which can influence how the molecule presents its key pharmacophoric features to the binding site. unife.it The interplay between inductive and electronic effects of substituents can stabilize certain conformers over others, ultimately affecting the ligand-target interaction. unife.it

Pharmacological Activities and Mechanistic Elucidation of Ethyl 4,6 Dichloro 1h Indole 2 Carboxylate Derivatives

Antagonist Activities and Receptor Binding Profiles

The 4,6-dichloroindole-2-carboxylic acid framework is a key feature in the design of antagonists for several critical receptor systems. These derivatives have shown high affinity and selectivity, making them valuable tools for pharmacological research and potential therapeutic agents.

Cysteinyl-Leukotriene 1 (CysLT1) Receptor Antagonism

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. nih.govpatsnap.com Their effects are primarily mediated through the CysLT1 receptor. nih.gov Research into novel CysLT1 antagonists has identified derivatives of 4,6-dichloro-1H-indole-2-carboxylic acid as a promising chemical series.

The synthesis of these compounds often starts from ethyl 4,6-dichloro-1H-indole-2-carboxylate, which is prepared from 3,5-dichloroaniline (B42879) through a Japp–Klingemann condensation and a subsequent Fischer indole (B1671886) cyclization. nih.gov This core structure is then further modified. For instance, a high-throughput screening campaign identified an indole derivative with micromolar CysLT1 antagonist activity (IC50 of 0.66 ± 0.19 μM) and no activity at the CysLT2 receptor. nih.gov Further optimization of this lead compound, focusing on substitutions at the 3-position of the indole ring, led to the discovery of highly potent and selective CysLT1 antagonists. nih.gov One such derivative demonstrated an IC50 value of 0.0059 µM for CysLT1. nih.gov

These findings underscore the importance of the indole-2-carboxylic acid moiety as a unique and essential component for CysLT1 antagonism, distinguishing this class from other known antagonists like montelukast (B128269) and zafirlukast. nih.gov

N-Methyl-D-Aspartate (NMDA) Receptor Glycine (B1666218) Site Antagonism

Derivatives of 4,6-dichloroindole-2-carboxylic acid are well-established as potent and selective antagonists of the glycine binding site on the N-Methyl-D-Aspartate (NMDA) receptor. ttuhsc.edu This site is a crucial target for modulating glutamatergic neurotransmission, with antagonists showing potential therapeutic benefits in conditions like stroke and epilepsy, often without the psychomimetic side effects associated with other classes of NMDA receptor antagonists. ttuhsc.edu

A significant body of research has explored the structure-activity relationships (SAR) of C-3 substituted 4,6-dichloroindole-2-carboxylic acids. ttuhsc.edunih.gov These studies have shown that introducing various hydrogen-bond donor and acceptor groups at the C-3 position significantly influences the affinity for the glycine site. ttuhsc.edunih.gov The synthesis of these compounds often begins with the ethyl ester, this compound. ttuhsc.edu

Key findings from these studies include:

Hydantoin (B18101) Substituents: Compounds bearing a hydantoin substituent at the C-3 position of the indole nucleus were identified as particularly potent inhibitors of glycine site ligand binding. ttuhsc.edunih.gov

Nanomolar Affinity: Several derivatives with hydantoin, urea, or imidazolidin-2-one substituents at the C-3 position demonstrated nanomolar affinity for the glycine binding site. ttuhsc.edu For example, specific hydantoin-substituted derivatives displayed Ki values as low as 0.014 µM and 0.022 µM in displacement experiments. ttuhsc.edu

Pharmacophore Model: The research confirms a pharmacophore model that requires a hydrogen-bond acceptor and an aromatic substituent at the C-3 position of the indole for high-affinity binding. ttuhsc.edu

| Derivative Class | Example Compound | Binding Affinity (Ki) |

| Hydantoin-substituted | Compound 12 | 0.014 µM |

| Hydantoin-substituted | Compound 20a | 0.022 µM |

| Hydantoin-substituted | Compound 17 | 0.058 µM |

Data sourced from displacement experiments with [3H]MDL 105,519 in pig cortical brain membranes. ttuhsc.edu

Allosteric Modulation and Enzyme Inhibitory Effects

Beyond direct receptor antagonism, derivatives of the 4,6-dichloro-1H-indole-2-carboxylate scaffold have been identified as potent allosteric modulators and enzyme inhibitors, highlighting the chemical diversity and broad pharmacological utility of this structural class.

Fructose-1,6-bisphosphatase Allosteric Inhibition at the AMP Site

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, the process of generating glucose in the liver. nih.govdoi.org Inhibiting this enzyme is a promising strategy for treating type 2 diabetes. nih.govdoi.org A derivative of the core compound, 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (also known as MDL-29951), was identified as an allosteric inhibitor of FBPase. researchgate.net

X-ray crystallography studies revealed that this compound binds at the allosteric AMP regulatory site of the enzyme. researchgate.net This finding established a new approach for FBPase inhibition using indole-2-carboxylic acid derivatives as a lead structure. nih.govresearchgate.net Subsequent research focused on designing and synthesizing novel indole derivatives to improve potency. doi.org

Key research findings include:

A series of novel 3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated as FBPase inhibitors. doi.org

Structure-activity relationship studies showed that substitutions at the 4- and 5-positions of the indole scaffold significantly impact inhibitory activity. doi.org

One of the most potent inhibitors identified, compound 14c (an isobutyl-substituted derivative), exhibited an IC50 value of 0.10 µM, which was a significant improvement over the lead compound. doi.org

The binding interactions of these compounds at the AMP binding site were further investigated using computational docking algorithms. doi.org

| Compound | Substitution Pattern | FBPase Inhibitory Activity (IC50) |

| MDL-29951 | 4,6-dichloro | ~5 µM (comparative value) |

| Compound 14c | 7-nitro, 5-isobutyl | 0.10 µM |

| Compound 14b | 7-nitro, 5-ethyl | 0.15 µM |

| Compound 14a | 7-nitro, 5-phenyl | 2.11 µM |

Data sourced from inhibitory activity testing against recombinant human FBPase. doi.org

G Protein-Coupled Receptor 17 (GPR17) Agonism and Downstream Signaling

G protein-coupled receptor 17 (GPR17) is an orphan receptor implicated in processes such as myelin repair, making it a potential drug target for multiple sclerosis and other neurological injuries. The compound 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951) was discovered and characterized as a potent synthetic agonist for GPR17. This finding has spurred further investigation into the structure-activity relationships of this class of indole derivatives.

Activation of GPR17 by these agonists typically involves signaling through Gαi protein, which leads to the inhibition of adenylyl cyclase. Research has focused on optimizing the 4,6-dichloro-1H-indole-2-carboxylic acid scaffold to enhance potency and efficacy. It was found that while the 6-position of the indole can accommodate larger, lipophilic groups, the 4-position is less tolerant to bulky substituents. A derivative, 3-(2-Carboxy-4,6-dibromo-indol-3-yl)propionic acid, was found to have similar potency to the dichloro-derivative, with an EC50 value of 202 nM, making it one of the most potent synthetic GPR17 agonists described to date.

Allosteric Modulation of Cannabinoid Receptor 1 (CB1) by Indole-2-carboxamides

The Cannabinoid Receptor 1 (CB1) is a G protein-coupled receptor that is a significant target in drug discovery. Allosteric modulators offer a way to fine-tune the receptor's function rather than simply activating or blocking it. Indole-2-carboxamides, which are directly synthesized from the corresponding indole-2-carboxylates, have emerged as a novel class of CB1 allosteric modulators.

While the specific ethyl 4,6-dichloro derivative was not the primary focus, closely related 5-chloro-indole-2-carboxamides have been extensively studied. These studies have established key structural requirements for allosteric modulation of the CB1 receptor. The N-phenylethyl-1H-indole-2-carboxamide structure serves as an excellent scaffold for designing positive allosteric modulators. The carboxamide functional group at position 2 of the indole ring is essential for the stimulatory effect on agonist binding. In contrast, the corresponding ester derivatives were found to inhibit agonist binding.

The presence of a chlorine atom at position 5 and an alkyl group at position 3 of the indole ring were found to be beneficial but not strictly necessary for the activity. These findings highlight that the indole-2-carboxamide framework, derived from the title compound's class, is a critical scaffold for developing allosteric modulators of the CB1 receptor.

Antiviral Properties, including HIV-1 Integrase Strand Transfer Inhibition

Derivatives of this compound have demonstrated a range of antiviral activities, with a notable focus on the inhibition of HIV-1 integrase, a critical enzyme for viral replication.

Research into indole-2-carboxylate (B1230498) derivatives has identified them as possessing broad-spectrum antiviral capabilities. A series of these compounds were synthesized and evaluated for their in vitro activity against both DNA and RNA viruses. nih.gov The findings revealed that specific substitutions on the indole ring system are crucial for antiviral efficacy. For instance, compound 14f (a derivative) showed potent inhibitory activity against Influenza A with a half-maximal inhibitory concentration (IC50) of 7.53 μmol/L. nih.gov Another derivative, 8f , was particularly effective against Coxsackie B3 (Cox B3) virus, displaying the highest Selectivity Index (SI) of 17.1. nih.gov Structure-activity relationship (SAR) studies indicated that an alkyloxy group at the 4-position of the indole ring was not essential for activity, whereas an acetyl substituent on an amino group was detrimental to the antiviral effects against RNA viruses. nih.gov

A significant area of investigation has been the role of these indole derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs). The HIV-1 integrase enzyme is a key target for antiviral therapy because it facilitates the integration of the viral genome into the host cell's DNA. nih.govnih.gov The core structure of indole-2-carboxylic acid has been identified as a potent scaffold for developing new INSTIs. nih.gov The indole core and the carboxyl group at the C2 position can effectively chelate the two Mg²⁺ ions within the active site of the integrase enzyme. nih.gov Through structural optimizations of an initial lead compound, derivative 20a was developed, which exhibited a marked increase in integrase inhibitory effect, with an IC50 value of 0.13 μM. nih.gov This highlights the potential of the indole-2-carboxylate framework in designing new and effective anti-HIV agents.

Antiviral Activity of Indole-2-Carboxylate Derivatives

This table summarizes the inhibitory activities of selected indole-2-carboxylate derivatives against various viruses.

| Compound | Target Virus/Enzyme | Activity (IC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Derivative 14f | Influenza A | 7.53 μmol/L | 12.1 | nih.gov |

| Derivative 8f | Coxsackie B3 (Cox B3) | Not specified | 17.1 | nih.gov |

| Derivative 20a | HIV-1 Integrase | 0.13 μM | Not specified | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Pathways

Beyond their antiviral applications, derivatives of this compound have been investigated for their potential to modulate other biological targets, opening up new therapeutic avenues. The indole scaffold is prevalent in nature and serves as a foundation for compounds with diverse biological roles, including antifungal, antitumor, and anti-inflammatory activities. nih.gov

One significant area of exploration is in cancer immunotherapy. Certain indole-2-carboxylic acid derivatives have been identified as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). sci-hub.se These enzymes are implicated in tumor immune evasion. A series of 6-acetamido-indole-2-carboxylic acid derivatives were found to be potent dual inhibitors. sci-hub.se Notably, compound 9o-1 was the most potent, with IC50 values of 1.17 µM for IDO1 and 1.55 µM for TDO. sci-hub.se This dual inhibition presents a promising strategy for cancer treatment.

The 4,6-dichloro substitution pattern on the indole core has also been found to be beneficial for activity against other pathogens. For example, N-(1-adamantan-1-yl)-4,6-dichloro-1H-indole-2-carboxamide (8g ), a derivative of the title compound, exhibited potent activity against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 0.32 μM. nih.gov This activity was nearly three times stronger than a related compound without the dichloro substituents, underscoring the importance of this specific halogenation pattern. The proposed mechanism for a related class of antitubercular agents involves the inhibition of the decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) enzyme, which is crucial for the synthesis of the mycobacterial cell wall. nih.gov

Furthermore, the broader family of indole derivatives has been reported to interact with a variety of other biological targets. These include acting as kinase inhibitors, antagonists for glycine-binding sites, and agents with larvicidal properties against malaria vectors by potentially targeting enzymes like acetylcholinesterase. nih.govtandfonline.com These findings suggest that the this compound scaffold is a versatile platform for developing novel therapeutic agents targeting a wide range of diseases.

Novel Biological Targets for Indole Derivatives

This table presents the inhibitory activities of selected indole derivatives against various novel biological targets.

| Compound | Biological Target | Activity (IC50 / MIC) | Therapeutic Area | Reference |

|---|---|---|---|---|

| Derivative 9o-1 | IDO1 | 1.17 µM (IC50) | Oncology | sci-hub.se |

| Derivative 9o-1 | TDO | 1.55 µM (IC50) | Oncology | sci-hub.se |

| Compound 8g | Mycobacterium tuberculosis | 0.32 μM (MIC) | Infectious Disease (Tuberculosis) | nih.gov |

Advanced Spectroscopic Characterization and Computational Modeling Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For ethyl 4,6-dichloro-1H-indole-2-carboxylate, both ¹H and ¹³C NMR provide definitive evidence for its covalent framework.

Detailed research findings from ¹H NMR spectroscopy, conducted in DMSO-d₆, confirm the presence of all expected protons. allfordrugs.com The spectrum shows a distinct singlet for the indole (B1671886) N-H proton at a downfield chemical shift of approximately 12.41 ppm, indicative of its acidic nature and involvement in the heterocyclic aromatic system. allfordrugs.com The aromatic region displays three singlets at 7.44 ppm, 7.27 ppm, and 7.10 ppm, corresponding to the protons on the indole core. allfordrugs.com The ethyl ester group is confirmed by a quartet at approximately 4.30–4.43 ppm (CH₂) and a triplet at 1.34 ppm (CH₃). allfordrugs.com

¹³C NMR spectroscopy complements the proton data by identifying all carbon environments. allfordrugs.com The spectrum shows the carbonyl carbon of the ester at 161.69 ppm. allfordrugs.com The aromatic and heterocyclic carbons resonate in the range of 107.07 ppm to 137.08 ppm, consistent with the substituted indole ring structure. allfordrugs.com The ethyl group carbons are observed at 61.56 ppm (CH₂) and 14.32 ppm (CH₃). allfordrugs.com

| Nucleus | Chemical Shift (δ, ppm) | Signal Description | Assignment |

|---|---|---|---|

| ¹H | 12.41 | s | N-H |

| ¹H | 7.44 | s | Ar-H |

| ¹H | 7.27 | s | Ar-H |

| ¹H | 7.10 | s | Ar-H |

| ¹H | 4.43–4.30 | q | -OCH₂CH₃ |

| ¹H | 1.34 | t | -OCH₂CH₃ |

| ¹³C | 161.69 | - | C=O |

| ¹³C | 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07 | - | Aromatic/Heterocyclic Carbons |

| ¹³C | 61.56 | - | -OCH₂CH₃ |

| ¹³C | 14.32 | - | -OCH₂CH₃ |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) provides a highly accurate mass measurement for this compound.

The calculated mass for the deprotonated molecule [M-H]⁻ is 255.9927 m/z, while the experimentally observed value is 255.9930 m/z. allfordrugs.com This close correlation confirms the molecular formula C₁₁H₉Cl₂NO₂. Further analysis using predicted collision cross-section (CCS) values helps in understanding the molecule's ion mobility and potential fragmentation in the gas phase. uni.lu The predicted CCS for the protonated molecule [M+H]⁺ is 151.0 Ų, while for the sodiated adduct [M+Na]⁺, it is 163.3 Ų. uni.lu This data is valuable for distinguishing the compound in complex mixtures and for structural verification.

| Parameter | Value | Technique/Source |

|---|---|---|

| Molecular Formula | C₁₁H₉Cl₂NO₂ | Confirmed by HRMS allfordrugs.com |

| Calculated m/z [M-H]⁻ | 255.9927 | HRMS (ESI) allfordrugs.com |

| Found m/z [M-H]⁻ | 255.9930 | HRMS (ESI) allfordrugs.com |

| Predicted CCS for [M+H]⁺ | 151.0 Ų | CCSbase uni.lu |

| Predicted CCS for [M+Na]⁺ | 163.3 Ų | CCSbase uni.lu |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a functional group fingerprint. The IR spectrum of this compound displays several characteristic absorption bands that correspond to its key structural features. allfordrugs.com

A prominent band at 3314.3 cm⁻¹ is assigned to the N-H stretching vibration of the indole ring. allfordrugs.com The stretching of the ester carbonyl (C=O) group appears as a strong absorption at 1700.2 cm⁻¹. allfordrugs.com Aromatic C=C stretching vibrations are observed in the region of 1615.8 to 1487.2 cm⁻¹. allfordrugs.com The C-O stretching of the ester is identified by the band at 1247.2 cm⁻¹. allfordrugs.com Finally, the presence of chloro-substituents is suggested by vibrations in the lower frequency region, with a band at 840.1 cm⁻¹ potentially related to C-Cl stretching or out-of-plane bending modes. allfordrugs.com

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3314.3 | N-H Stretch |

| 2987.6 | C-H Stretch (Aliphatic) |

| 1700.2 | C=O Stretch (Ester) |

| 1615.8, 1566.2, 1523.7, 1487.2 | C=C Stretch (Aromatic) |

| 1247.2 | C-O Stretch (Ester) |

| 840.1 | C-Cl related vibration |

X-ray Crystallography for Definitive Solid-State Structure Determination and Hydrogen Bonding Networks

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, detailing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. While specific crystal structure data for this compound is not available in the searched literature, studies on the parent compound, ethyl 1H-indole-2-carboxylate, offer significant insight into the expected solid-state behavior. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Applications

Computational methods are powerful predictive tools that complement experimental data, offering insights into electronic structure, reactivity, and biological interactions that can be difficult to probe experimentally.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model the properties of indole derivatives. ijrar.org For the related ethyl 1H-indole-2-carboxylate, DFT calculations using the B3LYP/6-311++G(d,p) basis set have been employed to compute optimized molecular geometry, vibrational frequencies, and electronic properties. ijrar.org Such calculations can predict bond lengths and angles that are in close agreement with experimental data. ijrar.org Furthermore, theoretical vibrational spectra can be calculated and scaled to aid in the assignment of experimental IR and Raman bands. ijrar.org Applying this methodology to this compound would allow for a detailed analysis of how the electron-withdrawing chlorine atoms affect the electronic distribution, bond strengths, and vibrational modes of the indole scaffold.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, providing insights into potential biological activity. While docking studies for this compound itself are not specified in the searched results, research on the closely related compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, demonstrates the utility of this approach. This related molecule was identified as an allosteric inhibitor of the enzyme fructose-1,6-bisphosphatase, with its binding at the AMP regulatory site confirmed by X-ray crystallography. nih.gov This finding suggests that the 4,6-dichloro-1H-indole-2-carboxylate scaffold can serve as a basis for designing enzyme inhibitors. nih.gov Molecular docking simulations could be used to screen this compound and its analogues against various protein targets to predict binding affinities and interaction modes, guiding the synthesis of new derivatives with enhanced biological profiles. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are pivotal in medicinal chemistry and drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern their biological effects. In the context of this compound and its analogs, QSAR and cheminformatics serve as powerful tools to predict their potential as bioactive agents.

Research into a series of indole-2-carboxylates, including those with the 4,6-dichloro substitution pattern, has utilized QSAR to elucidate the structural requirements for their interaction with specific biological targets. nih.gov For instance, studies on derivatives of 4,6-dichloroindole-2-carboxylic acid as antagonists for the strychnine-insensitive glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor have revealed key relationships between physicochemical properties and biological affinity. nih.gov

A QSAR analysis on these compounds indicated that the binding affinity (expressed as pKi) is influenced by several factors. nih.gov The analysis suggested that the pKi value tends to decrease with an increase in the lipophilicity and steric bulk of substituents. nih.gov Conversely, the presence of electron-donating groups at specific positions can enhance the binding affinity. nih.gov Such models refine the understanding of the pharmacophore, suggesting that the terminal regions of substituents may fit into a non-hydrophobic pocket of limited size within the receptor. nih.gov

These predictive models are built using a "training set" of molecules with known activities to establish the correlation, which is then validated using a "test set" of compounds to ensure the model's predictive power. For a compound like this compound, its structural and electronic features—such as the electron-withdrawing nature of the chlorine atoms and the steric and lipophilic contributions of the ethyl group—are quantified using molecular descriptors. These descriptors are then used in the QSAR equation to predict its biological activity.

The following interactive table showcases the types of molecular descriptors that are typically employed in QSAR studies of indole-2-carboxylate (B1230498) derivatives and their general impact on predicted activity, based on published findings for this class of compounds. nih.gov

| Molecular Descriptor Category | Specific Descriptor Example | Predicted Impact on Activity for Indole-2-Carboxylates |

| Electronic Properties | Hammett Electronic Parameter (σ) | Electron-donating groups at certain positions can increase activity. |

| Lipophilicity | LogP (Partition Coefficient) | Lower lipophilicity is generally favored for higher affinity. |

| Steric Properties | Molar Refractivity (MR) | Smaller steric bulk is often correlated with increased activity. |

| Topological Descriptors | Wiener Index | Describes molecular branching and size. |

| Quantum Chemical Descriptors | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to engage in electronic interactions. |

Cheminformatics approaches extend beyond QSAR to include techniques like molecular docking and virtual screening. For indole-2-carboxylic acid derivatives, molecular docking has been used to predict their binding modes within the active sites of enzymes like HIV-1 integrase. nih.gov These studies show that the indole core and the carboxyl group are crucial for chelating with metal ions in the active site. nih.gov While not specifically focused on this compound, these findings highlight the utility of cheminformatics in generating hypotheses about its potential interactions with biological targets. The structural features of this compound, such as the halogenated benzene (B151609) ring and the ester group, are critical inputs for these predictive models. nih.gov

Future Research Directions and Translational Impact in Indole Based Drug Discovery

Rational Design of Next-Generation Therapeutic Agents Based on the Indole (B1671886) Core

The rational design of new drugs relies on understanding the structure-activity relationships (SAR) that govern a compound's biological effects. The indole scaffold provides a versatile platform for such design, allowing for modifications that can enhance potency and selectivity. mdpi.comresearchgate.net The indole-2-carboxylate (B1230498) framework, in particular, is a feature of novel compounds designed for antiproliferative activity. ijpsr.info

A compelling example of rational design is seen in the development of antitubercular agents derived from the 4,6-dichloro-1H-indole-2-carboxylic acid core, the hydrolyzed form of ethyl 4,6-dichloro-1H-indole-2-carboxylate. Researchers synthesized a series of N-(1-adamantyl)-indole-2-carboxamides and found that introducing chloro substituents at the 4 and 6 positions of the indole ring dramatically increased efficacy. Specifically, the compound N-(1-(adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide exhibited a nearly threefold increase in activity against Mycobacterium tuberculosis compared to its dimethyl-substituted counterpart. nih.gov This finding underscores the critical role of the dichloro substitution in enhancing biological activity and highlights a clear path for the rational design of future agents where this compound is a crucial starting material. nih.govallfordrugs.com Future efforts will likely focus on further modifying this scaffold to optimize its interaction with specific biological targets, including enzymes and receptors involved in cancer and infectious diseases. nih.govmdpi.com

Advancement of the Indole Scaffold as a Privileged Structure in Modern Drug Design

The concept of a "privileged structure" refers to a molecular framework that can provide useful ligands for more than one type of receptor or enzyme. nih.govnih.gov The indole ring system is a quintessential example, forming the basis for numerous natural products and synthetic drugs with a wide array of therapeutic applications, including anti-inflammatory, antiviral, and anticancer agents. mdpi.comresearchgate.neteurekaselect.com This versatility stems from the indole's ability to mimic peptide structures and participate in various binding interactions. nih.gov

The advancement of the indole scaffold continues through the exploration of derivatives like this compound. The strategic placement of two chlorine atoms on the benzene (B151609) portion of the indole nucleus serves to modulate the compound's properties. This halogenation can enhance lipophilicity, which may improve membrane permeability, and alter the electronic distribution of the ring, potentially strengthening binding interactions with target proteins. The potent activity of the 4,6-dichloroindole-2-carboxamide derivative in inhibiting Mycobacterium tuberculosis exemplifies how such modifications can elevate the utility of the indole scaffold, creating powerful agents for challenging diseases. nih.gov This continuous refinement solidifies the indole's status as a premier scaffold in the design of novel, high-efficacy drugs. mdpi.combeilstein-journals.org

Innovations in Sustainable and Green Synthetic Methodologies for Indole-2-carboxylates

With increasing environmental awareness, the development of sustainable and green synthetic methods is a major focus in chemical research and the pharmaceutical industry. beilstein-journals.orgnih.gov Traditional methods for synthesizing indoles often require harsh conditions, toxic solvents, and transition-metal catalysts. nih.gov Modern innovations aim to overcome these drawbacks by utilizing techniques such as microwave-assisted synthesis, nanocatalysts, green solvents like water and ionic liquids, and solvent-free reactions. tandfonline.comtandfonline.comresearchgate.net

For the synthesis of indole-2-carboxylates specifically, greener approaches are being developed. One improved procedure involves the condensation of 2-halo aryl aldehydes with ethyl isocyanoacetate in an ionic liquid under controlled microwave irradiation, which offers high yields, short reaction times, and mild conditions. researchgate.net Other common methods include the Fischer indole synthesis, which has been used to produce various substituted indole-2-carboxylates. nih.govresearchgate.net While a specific green synthesis for this compound has not been detailed, the future direction is to adapt established routes, like the Fischer or Hemetsberger methods, to align with the principles of green chemistry. sci-hub.se This involves replacing hazardous reagents, minimizing energy consumption, and reducing waste to make the production of these valuable intermediates more environmentally benign. tandfonline.com

Identification and Validation of Unexplored Biological Pathways and Disease Targets

A significant advantage of the indole scaffold is its ability to interact with a diverse range of biological targets, including protein kinases, tubulin, and viral enzymes. mdpi.comnih.gov However, many of the pathways modulated by novel indole derivatives remain to be fully elucidated. Research into microbial indole compounds has shown they can influence host physiology through receptors like the aryl hydrocarbon receptor (AhR) and pregnane (B1235032) X receptor (PXR), suggesting complex inter-kingdom signaling roles. nih.gov

The potent antitubercular activity of N-(1-(adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide, a direct derivative of the title compound's core structure, provides a key opportunity for discovering and validating new therapeutic targets. nih.gov While its efficacy is established, the precise molecular mechanism and the specific biological pathway it inhibits within Mycobacterium tuberculosis are not yet known. Future research will focus on identifying this target, which could represent an unexplored pathway essential for the bacterium's survival. Validating this novel target would not only explain the compound's high potency but also open up a new avenue for developing an entirely new class of anti-tubercular drugs to combat rising antibiotic resistance.

Contributions to Precision Medicine and Development of Targeted Therapies

Precision medicine aims to tailor medical treatment to the individual characteristics of each patient, often by targeting specific molecules involved in disease, such as particular proteins or genes. The structural versatility of indole derivatives makes them ideal candidates for the development of such targeted therapies. mdpi.com Indole-based compounds have been successfully designed as specific inhibitors of targets like epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and indoleamine 2,3-dioxygenase 1 (IDO1), which are crucial in various cancers. nih.govsci-hub.senih.gov

The development of potent and selective agents based on the 4,6-dichloro-1H-indole-2-carboxylate scaffold is a direct contribution to this field. The high potency of its amide derivative against Mycobacterium tuberculosis is a step toward a targeted therapy for an infectious disease, with the potential to be effective against multi-drug-resistant strains. nih.gov Furthermore, based on in silico predictions that these compounds could cross the blood-brain barrier, they were also screened for activity against a pediatric glioblastoma cell line. nih.gov This dual-purpose screening strategy—targeting both infectious agents and specific cancer cells based on predicted physicochemical properties—showcases how a single, well-designed chemical scaffold can be leveraged in the pursuit of multiple targeted therapies, a core goal of precision medicine.

Q & A

Q. What are the recommended synthetic routes for ethyl 4,6-dichloro-1H-indole-2-carboxylate?

this compound can be synthesized via condensation reactions using precursors like 3-formyl-indole derivatives. A typical method involves refluxing 3-formyl-1H-indole-2-carboxylate with chlorinating agents (e.g., POCl₃ or SOCl₂) in acetic acid under inert conditions. Sodium acetate may be added to control acidity, and the reaction is monitored via TLC or HPLC . Post-reaction, the product is purified via recrystallization (e.g., using DMF/acetic acid mixtures) to achieve >95% purity.

| Key Reaction Parameters |

|---|

| Precursor: 3-formyl-indole derivative |

| Chlorinating Agent: POCl₃/SOCl₂ |

| Solvent: Acetic acid |

| Temperature: Reflux (~110°C) |

| Purification: Recrystallization (DMF/AcOH) |

Q. How should this compound be stored to maintain stability?

The compound is light-sensitive and prone to hydrolysis. Storage recommendations include:

- Temperature : 2–8°C in a sealed vial.

- Atmosphere : Inert gas (N₂ or Ar) to prevent oxidation.

- Container : Amber glass to block UV light . Stability tests under accelerated conditions (40°C/75% RH for 14 days) can validate degradation thresholds.

Q. What spectroscopic and crystallographic techniques are critical for characterization?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., Cl at C4/C6, ester at C2).

- Mass Spectrometry : High-resolution MS to verify molecular weight (286.11 g/mol) .

- X-ray Crystallography : SHELX programs (SHELXL/SHELXS) refine crystal structures, resolving hydrogen bonding and Cl···Cl interactions. Graph set analysis (e.g., Etter’s formalism) interprets supramolecular packing .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction barriers and intermediates. For example:

- Reaction Path Search : Tools like GRRM or Gaussian explore energy landscapes for chlorination steps.

- Machine Learning : Train models on existing indole reaction data to predict optimal conditions (e.g., solvent, catalyst). ICReDD’s integrated approach combines computation, informatics, and experiments to reduce trial-and-error cycles .

Q. How do researchers resolve contradictions in reported crystallographic data for indole derivatives?

Discrepancies in unit cell parameters or hydrogen-bonding motifs arise from polymorphic variations. Strategies include:

Q. What experimental design frameworks improve yield in multi-step syntheses?

Factorial design (e.g., 2³ full factorial) systematically tests variables:

Q. How does substituent electronic effects influence the reactivity of the indole core?

- Electrophilic Substitution : Electron-withdrawing Cl groups deactivate the indole ring, directing further substitutions to C5 or C7.

- Nucleophilic Attack : The ester group at C2 enhances electrophilicity at C3, enabling condensations with amines/thiols. Hammett σ constants (σ_Cl = +0.23) quantify electronic effects, guiding regioselectivity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.